molecular formula C7H11NO2 B3407596 1-(Propan-2-yl)pyrrolidine-2,3-dione CAS No. 75573-01-2

1-(Propan-2-yl)pyrrolidine-2,3-dione

Cat. No. B3407596
CAS RN: 75573-01-2
M. Wt: 141.17
InChI Key: SVZCEKSXNZLEHC-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)pyrrolidine-2,3-dione, also known as 1-isopropyl-2,3-pyrrolidinedione, is a chemical compound with the CAS Number: 75573-01-2 . It has a molecular weight of 141.17 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of pyrrolidine-2,3-dione compounds involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 1-(Propan-2-yl)pyrrolidine-2,3-dione is represented by the InChI Code: 1S/C7H11NO2/c1-5(2)8-4-3-6(9)7(8)10/h5H,3-4H2,1-2H3 . This compound is characterized by the presence of a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists .


Physical And Chemical Properties Analysis

1-(Propan-2-yl)pyrrolidine-2,3-dione is a solid compound . It has a molecular weight of 141.17 .

Scientific Research Applications

Versatile Scaffold for Drug Discovery

The pyrrolidine ring, which is a part of 1-(Propan-2-yl)pyrrolidine-2,3-dione, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Core Construction for Medicinal Chemistry

The pyrrolidine-2,3-dione core, which is a part of 1-(Propan-2-yl)pyrrolidine-2,3-dione, is used in the assembly of sophisticated 3D chiral carcasses with high medicinal prospects . This core is also used in its functionalization .

Precursor of 2-Pyrrolidones

Pyrrolidine-2,3-diones are direct precursors of 2-pyrrolidones, which have a crucial function in various bioactive compounds . This makes 1-(Propan-2-yl)pyrrolidine-2,3-dione a versatile instrument for the creation of low-molecular building blocks, ready-to-use bioactive agents, and natural products .

Inhibitor of PBP3 of Pseudomonas aeruginosa

1-(Propan-2-yl)pyrrolidine-2,3-dione has been identified as a potential scaffold to inhibit the PBP3 target of Pseudomonas aeruginosa . This makes it a potential candidate for the development of novel, non-β-lactam inhibitors against this bacterium .

Synthesis of Optically Pure 4,4-Disubstituted Pyrrolidine-2,3-Diones

1-(Propan-2-yl)pyrrolidine-2,3-dione can be used in the synthesis of optically pure 4,4-disubstituted pyrrolidine-2,3-diones . These compounds can hardly be obtained by existing methods, making this a significant application .

Future Directions

The discovery of the pyrrolidine-2,3-dione class of inhibitors of PBP3 brings opportunities to target multidrug-resistant bacterial strains and calls for further optimization to improve antibacterial activity against P. aeruginosa . This suggests that 1-(Propan-2-yl)pyrrolidine-2,3-dione and related compounds could have potential applications in the development of new antibacterial agents.

properties

IUPAC Name

1-propan-2-ylpyrrolidine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5(2)8-4-3-6(9)7(8)10/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZCEKSXNZLEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(=O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropylpyrrolidine-2,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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